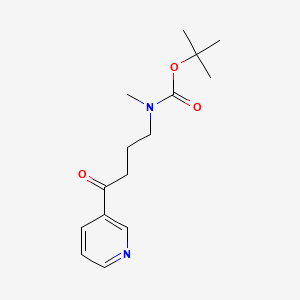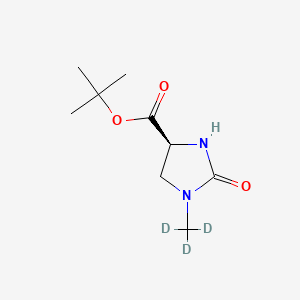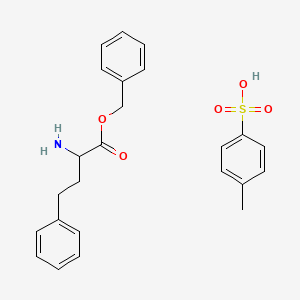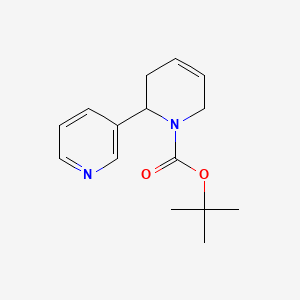
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate
描述
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate, also known as DTBME, is a chemical compound that belongs to the ergoline family. It is a synthetic derivative of ergoline and has been widely studied for its potential therapeutic applications.
作用机制
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate exerts its pharmacological effects by binding to specific receptors in the brain and other tissues. In particular, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate acts as a partial agonist of dopamine receptors, which can enhance dopamine signaling and improve cognitive function. Additionally, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can activate other signaling pathways, such as the MAPK/ERK pathway, which can lead to anti-tumor effects.
Biochemical and Physiological Effects:
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been shown to have various biochemical and physiological effects, depending on the target tissue and receptor. In the brain, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can improve cognitive function, enhance dopamine signaling, and reduce symptoms of Parkinson's disease. In cancer cells, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can inhibit cell growth and induce apoptosis, which can lead to tumor regression. In the immune system, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can modulate the activity of immune cells, such as T cells and macrophages, which can be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and specificity for dopamine receptors. However, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate for each experimental system.
未来方向
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the structure-activity relationship of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate and its derivatives to optimize its pharmacological properties.
2. Developing new formulations of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate to improve its solubility and bioavailability.
3. Studying the potential of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and schizophrenia.
4. Investigating the immunomodulatory effects of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate in more detail and exploring its potential for the treatment of autoimmune diseases.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate in humans.
In conclusion, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate is a promising compound with potential therapeutic applications in various fields. Its unique pharmacological properties make it a valuable tool for scientific research and drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
合成方法
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate can be synthesized through a multi-step process involving the reaction of ergoline with tert-butyl bromoacetate, followed by the addition of thiourea and sodium hydroxide. The resulting product is purified through column chromatography to obtain Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate in high purity.
科学研究应用
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been shown to act as a dopamine receptor agonist, which can improve cognitive function and reduce symptoms of Parkinson's disease. In oncology, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been studied for its anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. In immunology, Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate has been shown to modulate the immune response, which can be beneficial in the treatment of autoimmune diseases.
属性
IUPAC Name |
ditert-butyl (6aR,9R,10aR)-9-(sulfanylmethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4S/c1-24(2,3)30-22(28)26-12-15(14-32)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(29)31-25(4,5)6/h7-9,13,15,18,20,32H,10-12,14H2,1-6H3/t15-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOIXYJEIMWFY-XFQXTVEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747159 | |
| Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
CAS RN |
1263162-43-1 | |
| Record name | Di-tert-butyl (8beta)-8-(sulfanylmethyl)ergoline-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)





